molecular formula C10H17NS B15310753 6-(Thiophen-3-yl)hexan-2-amine

6-(Thiophen-3-yl)hexan-2-amine

Katalognummer: B15310753
Molekulargewicht: 183.32 g/mol
InChI-Schlüssel: PRWDVXHNILPIDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Thiophen-3-yl)hexan-2-amine is an organic compound featuring a thiophene ring attached to a hexane chain with an amine group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Thiophen-3-yl)hexan-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form primary amines.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-(Thiophen-3-yl)hexan-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Thiophen-3-yl)hexan-2-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(Thiophen-3-yl)hexan-2-amine is unique due to its specific structural features, combining a thiophene ring with a hexane chain and an amine group. This combination imparts unique electronic and steric properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Eigenschaften

Molekularformel

C10H17NS

Molekulargewicht

183.32 g/mol

IUPAC-Name

6-thiophen-3-ylhexan-2-amine

InChI

InChI=1S/C10H17NS/c1-9(11)4-2-3-5-10-6-7-12-8-10/h6-9H,2-5,11H2,1H3

InChI-Schlüssel

PRWDVXHNILPIDI-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCCC1=CSC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.